N-(1-methylhexyl)-2-furamide

Description

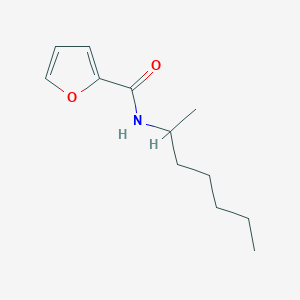

N-(1-Methylhexyl)-2-furamide is a synthetic organic compound characterized by a 2-furamide core (a furan ring substituted with an amide group) and a branched 1-methylhexyl chain attached to the nitrogen atom. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the alkyl chain, which may influence its bioavailability and interaction with biological targets.

Properties

IUPAC Name |

N-heptan-2-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMUBJVQMXAPSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC(=O)C1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylhexyl)-2-furamide typically involves the reaction of 2-furoic acid with 1-methylhexylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:

2-furoic acid+1-methylhexylamine→this compound+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylhexyl)-2-furamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and appropriate solvents.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: 1-methylhexylamine and furan derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-(1-methylhexyl)-2-furamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methylhexyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and amide group play crucial roles in binding to these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-(1-methylhexyl)-2-furamide, highlighting differences in substituents, molecular weight, and applications:

Key Comparative Insights

Pharmacological and Industrial Relevance JWH-018 homologs highlight the importance of the 1-methylhexyl group in cannabinoid receptor binding, suggesting that this compound may interact with similar lipid-mediated pathways . Fenfuram's pesticidal activity underscores the versatility of furamide derivatives, though the target compound’s branched alkyl chain may reduce phytotoxicity compared to aromatic substituents .

Physicochemical Properties

- The tetrahydro-2H-pyran-4-yl group in Apollo Scientific’s analog increases polarity (MW = 261.28 g/mol), likely improving aqueous solubility compared to the more lipophilic 1-methylhexyl chain in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.